1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Pharmaceutical Analysis Impurity Profiling UPLC Method Validation

Pharmaceutical QC laboratories require exact CAS 169036-52-6 for validated impurity methods-structural analog substitution invalidates HPLC specificity and compromises regulatory compliance. • Serves as specified impurity reference standard in torsemide tablet UPLC analysis (validated linear range: 0.025%-1.0%). • Reactive 2-formyl group enables amide formation, reductive amination, and condensation for SAR library synthesis. • Direct N-aryl linkage imposes conformational constraint distinct from benzyl-spacer analogs, critical for target-binding studies. • Multi-vendor availability at ≥97% purity ensures supply chain resilience.

Molecular Formula C11H7Cl2NO
Molecular Weight 240.08 g/mol
CAS No. 169036-52-6
Cat. No. B1335478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
CAS169036-52-6
Molecular FormulaC11H7Cl2NO
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H7Cl2NO/c12-10-4-3-8(6-11(10)13)14-5-1-2-9(14)7-15/h1-7H
InChIKeyXPXSTXAGACLSFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde for Research Sourcing & Procurement


1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 169036-52-6) is a synthetic heterocyclic building block belonging to the N-arylpyrrole-2-carbaldehyde class, with the molecular formula C₁₁H₇Cl₂NO and a molecular weight of 240.09 g/mol . It features a pyrrole ring bearing a 2-formyl group and a 1-(3,4-dichlorophenyl) substituent, which confers a specific electronic and steric profile useful for medicinal chemistry derivatization and pharmaceutical impurity reference applications .

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde: Irreplaceable in Research


N-Aryl pyrrole-2-carbaldehydes are not functionally interchangeable in synthetic or analytical contexts due to substituent-dependent variations in electronic effects, steric bulk, and chromatographic behavior. The 3,4-dichloro substitution pattern on the phenyl ring of CAS 169036-52-6 influences both the reactivity of the aldehyde group for condensation reactions and the retention characteristics in HPLC methods, particularly when the compound serves as a specified impurity reference standard [1]. Substituting an analog such as 1-(3,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde (CAS 714278-18-9), which incorporates a methylene spacer altering both geometry and electron density, would invalidate method specificity, compromise synthetic fidelity in structure-activity relationship studies, and fail to meet pharmacopoeial identity criteria [2].

Differentiation Evidence for 1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde


UPLC Impurity Marker for Torsemide

In a validated reversed-phase UPLC method for torsemide tablets, 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde was resolved as a known related impurity with a distinct retention time, enabling its quantification alongside other specified impurities and degradation products [1]. The method provided adequate separation of all known related impurities, with linearity and recovery investigated for known impurities in the range of 0.025% to 1.0% relative to the drug concentration [1]. Analogs such as 1-(3,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde, possessing a methylene linker, would exhibit a different retention time under identical chromatographic conditions due to altered hydrophobicity, rendering them unsuitable as method-specific reference materials.

Pharmaceutical Analysis Impurity Profiling UPLC Method Validation

Structural Difference from Benzyl-Spacer Analog

The compound 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 169036-52-6) possesses a direct N-aryl linkage to the pyrrole ring, whereas the closest commercially cataloged analog 1-(3,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde (CAS 714278-18-9) incorporates a methylene (-CH₂-) spacer between the 3,4-dichlorophenyl moiety and the pyrrole nitrogen [1]. This structural difference alters the electronic conjugation between the aryl ring and the pyrrole system, modifies the geometry of the aldehyde group relative to the dichlorophenyl substituent, and yields distinct molecular properties: the target compound has a molecular weight of 240.09 g/mol and molecular formula C₁₁H₇Cl₂NO, while the benzyl analog has a molecular weight of 254.11 g/mol and formula C₁₂H₉Cl₂NO [1].

Medicinal Chemistry Synthetic Building Blocks Pyrrole Derivatization

Aldehyde Group Enables Diverse Derivatization

The pyrrole-2-carbaldehyde motif in 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde contains an aldehyde group that can undergo oxidative annulation and direct Csp³-H to C═O oxidation reactions, as demonstrated in general synthetic methodologies for pyrrole-2-carbaldehyde derivatives [1]. This aldehyde functionality enables further derivatization into amides or esters, which are common pharmacophores in many drugs . In contrast, the non-aldehyde analog 1-(3,4-dichlorophenyl)-1H-pyrrole (CAS 169036-51-5) lacks this reactive handle, fundamentally limiting its utility as a synthetic intermediate for condensation, reductive amination, or Grignard addition reactions .

Organic Synthesis Medicinal Chemistry Amide Formation Reductive Amination

Purity and Commercial Availability

Commercially, 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 169036-52-6) is available from multiple research chemical suppliers with documented purity specifications ranging from 95% to 97% . In contrast, the structurally related analog 1-(3,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde (CAS 714278-18-9) has limited commercial listings with fewer vendors and less clearly defined purity specifications, potentially affecting procurement timelines and quality assurance for time-sensitive research projects .

Research Procurement Quality Control Chemical Sourcing

Application Scenarios for 1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde


Pharmaceutical Impurity Reference for Torsemide

In pharmaceutical quality control laboratories performing UPLC analysis of torsemide tablets, 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde serves as a specified impurity reference standard. The validated reversed-phase UPLC method has demonstrated adequate separation and linearity for this compound in the 0.025% to 1.0% range relative to drug concentration, enabling accurate quantification for regulatory compliance and stability studies [1]. Procurement of this exact CAS-registered compound is necessary because analogs with modified structures (e.g., benzyl-spacer derivatives) exhibit different chromatographic retention behavior and cannot serve as valid method-specific reference materials.

Synthetic Building Block for Library Synthesis

Medicinal chemistry groups engaged in lead optimization and structure-activity relationship (SAR) studies can utilize 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde as a versatile synthetic intermediate. The aldehyde functional group enables diverse derivatization pathways including amide formation, reductive amination, and condensation reactions, providing access to structurally varied compound libraries [1][2]. The direct N-aryl linkage between the 3,4-dichlorophenyl moiety and pyrrole ring imparts a specific conformational constraint that differs from methylene-spacer analogs, allowing chemists to probe the effects of aryl-pyrrole conjugation on target binding [3].

Analytical Method Development & Validation

Analytical chemists developing or validating HPLC/UPLC methods for related pharmaceutical compounds can employ 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde as a system suitability standard or resolution marker. The compound's distinct retention characteristics under reversed-phase conditions, as established in torsemide impurity profiling methods, make it a useful reference for assessing column performance, mobile phase consistency, and method robustness [1]. Its defined molecular weight (240.09 g/mol) and presence of two chlorine atoms also facilitate mass spectrometric detection and identification.

Reliable Multi-Vendor Sourcing

Research laboratories requiring consistent quality and supply chain reliability should prioritize procurement of CAS 169036-52-6 over less commercially established analogs. The compound is available from multiple reputable vendors with documented purity specifications of 95% or higher, including AKSci (95%) and Leyan (97%), ensuring competitive pricing and reduced risk of supply interruption [1][2]. This multi-vendor availability contrasts with the limited commercial sources for structurally related compounds such as 1-(3,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde (CAS 714278-18-9), where fewer sourcing options may impact project timelines and reproducibility [3].

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